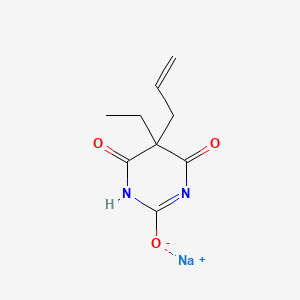
N',N'-Diallylbutanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-Diallylbutanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -NH-NH2, which is bonded to an acyl group N’,N’-Diallylbutanehydrazide is specifically known for its diallyl substitution, which imparts unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Diallylbutanehydrazide typically involves the reaction of butanehydrazide with allyl halides under basic conditions. One common method is as follows:
Starting Materials: Butanehydrazide and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The butanehydrazide is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then slowly added to the mixture while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’,N’-Diallylbutanehydrazide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant flow rates. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-Diallylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert N’,N’-Diallylbutanehydrazide to its corresponding amines or other reduced forms.
Substitution: The allyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’,N’-Diallylbutanehydrazide oxides, while reduction may produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
N’,N’-Diallylbutanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: N’,N’-Diallylbutanehydrazide is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N’,N’-Diallylbutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
N’,N’-Diallylbutanehydrazide can be compared with other similar compounds, such as:
N,N-Diallyl-N’-acetylhydrazine: This compound has similar diallyl substitution but differs in the acyl group attached to the hydrazide.
N,N-Dimethyl-N,N-diallylammonium chloride: This compound features diallyl groups but has a different cationic structure.
Uniqueness
N’,N’-Diallylbutanehydrazide is unique due to its specific substitution pattern and the resulting chemical properties
Eigenschaften
Molekularformel |
C10H18N2O |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N',N'-bis(prop-2-enyl)butanehydrazide |
InChI |
InChI=1S/C10H18N2O/c1-4-7-10(13)11-12(8-5-2)9-6-3/h5-6H,2-4,7-9H2,1H3,(H,11,13) |
InChI-Schlüssel |
YURNNMYVQFIFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NN(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



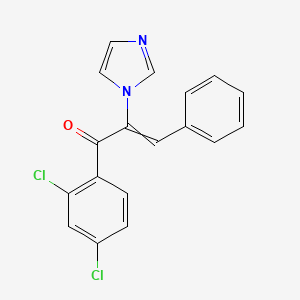
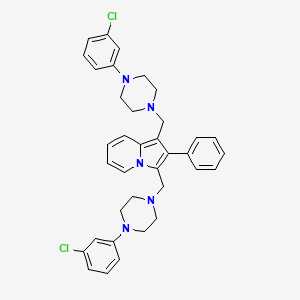
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)

![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
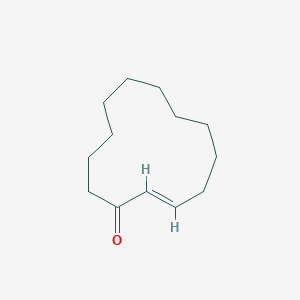
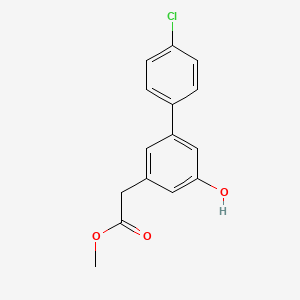
![4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
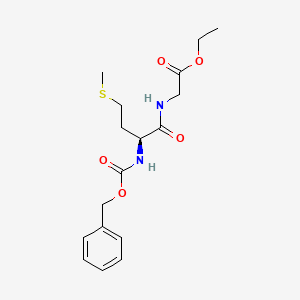
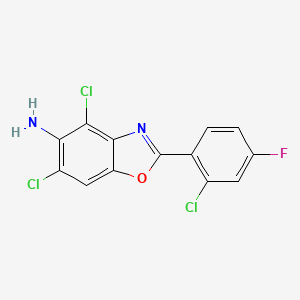
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
